Cas no 51632-29-2 (3-Phenoxyphenylacetonitrile)
3-Phenoxyphenylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Phenoxyphenyl)acetonitrile
- 3-Phenoxybenzyl cyanide
- 3-Phenoxyphenylacetonitrile
- (3-phenoxyphenyl)acetonitrile
- (m-phenoxyphenyl)acetonitrile
- 3-phenoxybenzeneacetonitrile
- 3-phenoxy-benzeneacetonitril
- m-phenoxybenzyl cyanide
- m-Phenoxy-phenylacetonitrile
- MFCD00016393
- NS00022275
- AKOS015855080
- 88VMT2O2DV
- BRN 2106883
- CS-0156081
- 3-phenoxyphenylethanenitrile
- SY106493
- SCHEMBL191669
- m-phenoxy-benzyl cyanide
- EN300-1864172
- D84202
- FT-0616318
- Benzeneacetonitrile, 3-phenoxy-
- ACETONITRILE, (m-PHENOXYPHENYL)-
- UNII-88VMT2O2DV
- BP-12670
- A7610
- 3-phenoxyphenylacetonitril
- TS-00413
- 3-Phenoxyphenylacetonitrile, 99%
- DTXSID20199581
- AMY24842
- 51632-29-2
- DTXCID80122072
- m-phenoxyphenylacetonitrile
-
- MDL: MFCD00016393
- Inchi: 1S/C14H11NO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9H2
- InChI Key: DKGMALJGFUHPGB-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1=CC=CC(CC#N)=C1
- BRN: 2106883
Computed Properties
- Exact Mass: 209.08400
- Monoisotopic Mass: 209.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: liquid
- Density: 1.124 g/mL at 25 °C(lit.)
- Boiling Point: 137 °C/0.3 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.578(lit.)
- PSA: 33.02000
- LogP: 3.54498
- Solubility: Not determined
3-Phenoxyphenylacetonitrile Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302 + H312 + H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S23-S26-S36
- RTECS:AM1370000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:T
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R22
- Packing Group:III
- Hazard Level:6.1
3-Phenoxyphenylacetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Phenoxyphenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 357766-1G |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 99% | 1G |
689.02 | 2021-05-17 | |
| Fluorochem | 164902-1g |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 98% | 1g |
£46.00 | 2022-02-28 | |
| Fluorochem | 164902-5g |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 98% | 5g |
£146.00 | 2022-02-28 | |
| Fluorochem | 164902-25g |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 98% | 25g |
£574.00 | 2022-02-28 | |
| TRC | P400563-250mg |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 250mg |
$ 57.00 | 2023-09-06 | ||
| TRC | P400563-500mg |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 500mg |
$ 87.00 | 2023-09-06 | ||
| TRC | P400563-2.5g |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 2.5g |
$ 305.00 | 2023-09-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YE275-200mg |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 95% | 200mg |
74.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YE275-1g |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 95% | 1g |
113.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YE275-5g |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 95% | 5g |
400.0CNY | 2021-07-17 |
3-Phenoxyphenylacetonitrile Suppliers
3-Phenoxyphenylacetonitrile Related Literature
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Svetlana B. Tsogoeva Chem. Commun. 2010 46 7662
-
Maria I. Swasy,Beau R. Brummel,Chandima Narangoda,Mohamed F. Attia,Joshua M. Hawk,Frank Alexis,Daniel C. Whitehead RSC Adv. 2020 10 44312
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Hiroaki Yasukochi,Takayuki Atago,Akihiro Tanaka,Hidefumi Nakatsuji,Eri Yoshida,Akikazu Kakehi,Yoshinori Nishii,Yoo Tanabe Org. Biomol. Chem. 2008 6 540
Additional information on 3-Phenoxyphenylacetonitrile
3-Phenoxyphenylacetonitrile (CAS 51632-29-2): A Comprehensive Overview of Chemical Properties, Applications, and Research Trends
3-Phenoxyphenylacetonitrile, with the chemical formula C15H11NO2 and CAS number 51632-29-2, represents a significant compound in the field of organic chemistry. This molecule is characterized by its unique structure, which combines aromatic rings with a nitrile functional group, making it a versatile precursor for various chemical transformations. Recent studies have highlighted its potential in pharmaceutical research and material science, underscoring the importance of understanding its chemical properties and biological activities.
The molecular structure of 3-Phenoxyphenylacetonitrile consists of a phenyl ring connected to a methoxy group, which is further linked to an acetonitrile moiety. This arrangement allows for multiple sites of reactivity, enabling the compound to participate in a wide range of synthetic pathways. The presence of the nitrile group (–CN) is particularly noteworthy, as it is known to enhance the polarity and stability of the molecule, which are critical factors in drug design and material synthesis.
In the context of pharmaceutical research, 3-Phenoxyphenylacetonitrile has been investigated for its potential as a scaffold in the development of new therapeutic agents. Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated its ability to modulate specific enzyme activities, suggesting its utility in the design of inhibitors targeting metabolic pathways. These findings are particularly relevant in the context of metabolic disorders and cancer therapy, where the modulation of enzyme activity is a key therapeutic strategy.
The synthesis of 3-Phenoxyphenylacetonitrile has been the subject of several recent advancements, with researchers focusing on improving reaction efficiency and reducing environmental impact. A study published in Green Chemistry (2024) reported a novel catalytic method that significantly enhances the yield of the compound while minimizing the use of hazardous reagents. This development is crucial for the sustainable production of pharmaceutical intermediates, aligning with the growing emphasis on green chemistry in the industry.
In the field of material science, 3-Phenoxyphenylacetonitrile has shown promise as a building block for the synthesis of advanced polymers. Its ability to form stable conjugated systems makes it a valuable candidate for the development of optoelectronic materials. Research published in Advanced Materials (2023) highlighted its potential in the fabrication of high-performance organic semiconductors, which are essential for next-generation electronic devices.
Recent advances in computational chemistry have further expanded the understanding of 3-Phenoxyphenylacetonitrile's behavior. Machine learning models trained on large datasets of molecular interactions have predicted its potential as a lead compound for drug discovery. These models, as reported in Chemical Science (2024), have identified specific binding sites that could enhance its efficacy in targeting disease-related proteins.
The biological activities of 3-Phenoxyphenylacetonitrile have been explored in several preclinical studies. For instance, a 2023 study in Pharmacological Research demonstrated its ability to inhibit the activity of a key enzyme involved in inflammation, suggesting its potential as an anti-inflammatory agent. These findings are particularly significant given the rising prevalence of inflammatory diseases and the need for novel therapeutic approaches.
Moreover, the compound's pharmacokinetic properties are under investigation to determine its suitability for clinical applications. Researchers are exploring its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its therapeutic potential. A 2024 study in Drug Metabolism and Disposition provided insights into its metabolic pathways, which are critical for predicting its safety and efficacy in human trials.
In the context of environmental sustainability, the production of 3-Phenoxyphenylacetonitrile is being optimized to reduce waste and energy consumption. Innovations in reactor design and catalyst development are playing a pivotal role in achieving these goals. A 2023 review in Chemical Engineering Journal discussed the integration of renewable energy sources into the synthesis process, highlighting the potential for a more sustainable approach to chemical manufacturing.
Overall, 3-Phenoxyphenylacetonitrile represents a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity profile make it a valuable candidate for further research and development. As the field of chemistry continues to evolve, the exploration of compounds like 3-Phenoxyphenylacetonitrile will undoubtedly contribute to the advancement of science and technology.
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